REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:15])[CH2:7][CH:6]([CH3:8])[CH2:5][CH:4]([CH2:9][C:10]([O:12]CC)=[O:11])[CH2:3]1.[OH-].[Na+].S(=O)(=O)(O)O>O>[CH3:15][C:2]1([CH3:1])[CH2:7][CH:6]([CH3:8])[CH2:5][CH:4]([CH2:9][C:10]([OH:12])=[O:11])[CH2:3]1 |f:1.2|
|
Name
|
|
Quantity
|
875 g
|
Type
|
reactant
|
Smiles
|
CC1(CC(CC(C1)C)CC(=O)OCC)C
|
Name
|
|
Quantity
|
670 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2.2 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
420 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 21/2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
extracted with cyclohexane
|
Type
|
EXTRACTION
|
Details
|
The cyclohexane extract
|
Type
|
WASH
|
Details
|
is washed neutral
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
the 770 g of crude product are distilled
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CC(CC(C1)C)CC(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 630 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |